molecular formula C13H14N4O2S2 B5567908 N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide

N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No.: B5567908
M. Wt: 322.4 g/mol
InChI Key: GUORVVQNAJPBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C13H14N4O2S2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.05581805 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

Research has shown that derivatives of imidazo[2,1-b]thiazoles, such as 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, exhibit significant inhibitory effects on in vitro neutrophil activation, which includes locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists (Andreani et al., 2000).

Immunomodulatory Effects

Imidazo[2,1-b]thiazole derivatives have been investigated for their in vitro immunological effect on human T trypsinized lymphocytes by modulating the expression of the CD2 receptor. These compounds displayed a positive drug efficacy index, suggesting a potential for regeneration effect on the expression of CD2 receptors (Harraga et al., 1994).

Potential Anti-ulcer Agents

3-substituted imidazo[1,2-a]pyridines were synthesized as potential antisecretory and cytoprotective antiulcer agents. Although the compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, showing their potential as anti-ulcer agents (Starrett et al., 1989).

Anti-tuberculosis Activities

Novel 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles synthesized using a 'green' synthesis protocol showed potent inhibitory activity towards M. tuberculosis, with certain compounds exhibiting MIC values comparable to standard drugs. This study highlights their potential as anti-TB agents targeting the sterol 14α-demethylase (CYP51) (Anusha et al., 2015).

Insect Control Agents

Imidazo[2,1-b]thiazole carbamates and acylureas were prepared for potential use as insect control agents. The reaction conditions and substituents bonded at the 6 position of the imidazothiazole moiety influenced the products formed, indicating their potential application in controlling insect populations (Andreani et al., 1989).

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-19-5-3-16(9-11-14-2-6-20-11)12(18)10-8-17-4-7-21-13(17)15-10/h2,4,6-8H,3,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUORVVQNAJPBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=NC=CS1)C(=O)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.